

Application Notes and Protocols for ISCK03 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2][3] By targeting the c-Kit receptor tyrosine kinase, **ISCK03** effectively blocks SCF-induced c-Kit phosphorylation and subsequent downstream signaling cascades, such as the phosphorylation of p44/42 ERK (MAPK).[1][2][4] These application notes provide detailed protocols for the preparation of **ISCK03** stock solutions and summarize its key chemical properties and biological applications.

Chemical and Physical Properties

ISCK03, also known as c-Kit Inhibitor II, is a valuable tool for studying cellular processes regulated by c-Kit signaling, including cell proliferation, differentiation, and survival.[4] Its inhibitory action has been demonstrated in various research contexts, including cancer biology and pigmentation studies.[2][3][4]



Property	Value	Reference
Synonyms	c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor	[3][4][5]
CAS Number	945526-43-2	[1][3][4]
Molecular Formula	C19H21N3O2S	[1][3][4]
Molecular Weight	355.45 g/mol	[1]
Purity	≥95%	[3][4]
Solubility		
DMSO	≥ 71 mg/mL (199.74 mM)	[1]
Ethanol	2 - 3 mg/mL	[1][4][5]
DMF	30 mg/mL	[4]
Water	Insoluble	[1]
Storage (Powder)	3 years at -20°C	[1]
Storage (Stock Solution)	1 year at -80°C in solvent; 1 month at -20°C in solvent	[1]

Experimental Protocols

Protocol 1: Preparation of ISCK03 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **ISCK03** using dimethyl sulfoxide (DMSO).

Materials:

- ISCK03 powder
- Anhydrous or fresh high-purity DMSO
- Sterile microcentrifuge tubes or vials



- Calibrated pipettes and sterile tips
- Vortex mixer
- · Optional: Water bath or sonicator

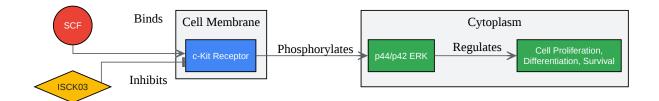
Procedure:

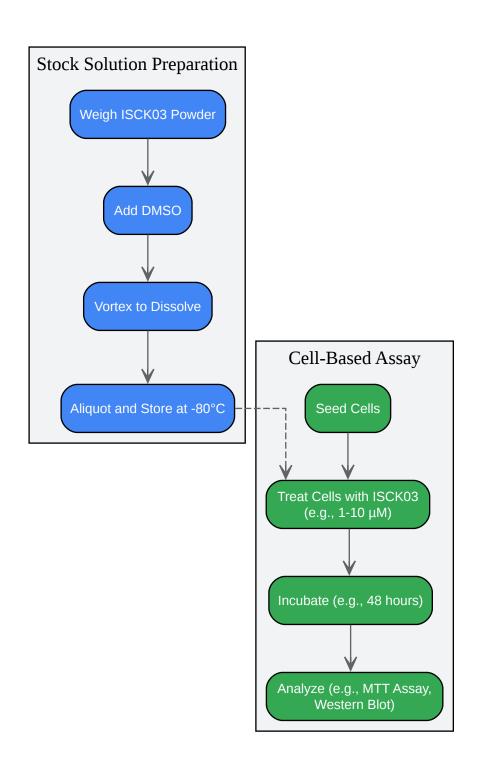
- Pre-warm ISCK03: Allow the vial of ISCK03 powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of ISCK03 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 281.3 μL of DMSO to 1 mg of **ISCK03**). Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of **ISCK03**.[1][2]
- Dissolution: Vortex the solution thoroughly until the ISCK03 powder is completely dissolved.
 If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
 [2]
- Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by **ISCK03** and a general workflow for its application in cell-based assays.









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